molecular formula C8H12ClNO B1412607 2-tert-Butyl-5-(chloromethyl)-1,3-oxazole CAS No. 1799619-93-4

2-tert-Butyl-5-(chloromethyl)-1,3-oxazole

Cat. No.: B1412607
CAS No.: 1799619-93-4
M. Wt: 173.64 g/mol
InChI Key: AMANSOARWLEEFM-UHFFFAOYSA-N
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Description

Structural characterization and heterocyclic classification

This compound belongs to the fundamental class of five-membered heterocyclic aromatic compounds known as oxazoles, which are characterized by a planar ring structure containing one oxygen atom at position 1 and one nitrogen atom at position 3, separated by a single carbon atom. The oxazole heterocycle exhibits aromatic character due to the delocalization of six π-electrons across the five-membered ring system, although oxazoles are generally less aromatic than their sulfur-containing analogs, the thiazoles. Within the broader classification of heterocyclic compounds, oxazoles are categorized as azoles, representing a significant subfamily of five-membered rings containing two heteroatoms. The molecular formula of this compound is C₈H₁₂ClNO, reflecting the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom distributed across the oxazole core and its substituents.

The structural architecture of this compound features two distinct substituent groups that profoundly influence its chemical behavior and physical properties. The tert-butyl group (C(CH₃)₃) attached to the 2-position represents a bulky, electron-donating alkyl substituent that provides significant steric hindrance around the oxazole ring. This substituent not only affects the compound's solubility characteristics but also influences its reactivity patterns by sterically protecting the adjacent nitrogen atom and electronically stabilizing the heterocyclic system. The chloromethyl group (-CH₂Cl) at the 5-position introduces a reactive electrophilic center that serves as a potential site for nucleophilic substitution reactions, thereby expanding the synthetic utility of the molecule. The positioning of these substituents creates an asymmetric molecule with distinct reactivity zones, where the 2-position is sterically hindered but electronically activated, while the 5-position offers a readily accessible reactive center for further chemical transformations.

The three-dimensional structure of this compound reflects the planar nature of the oxazole ring system, with the substituents extending above and below this plane. The tert-butyl group adopts a conformation that minimizes steric interactions with the ring system, while the chloromethyl group maintains sufficient flexibility to participate in intermolecular interactions. The electronic distribution within the molecule is influenced by the resonance effects of the oxazole ring and the inductive effects of the substituents, creating a unique electronic environment that distinguishes this compound from other oxazole derivatives.

Historical development of substituted oxazoles

The historical development of substituted oxazoles can be traced back to the early twentieth century, with significant contributions from pioneering organic chemists who established the fundamental synthetic methodologies that remain relevant today. The Robinson-Gabriel synthesis, developed independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, represents one of the earliest and most influential methods for constructing oxazole rings through the cyclodehydration of 2-acylamino-ketones. This classical approach established the foundation for modern oxazole chemistry and provided researchers with a reliable route to access various substituted oxazole derivatives. The Fischer oxazole synthesis, involving the reaction of cyanohydrins with aldehydes, further expanded the synthetic toolkit available for oxazole construction and demonstrated the versatility of these heterocyclic systems.

Throughout the mid-twentieth century, the development of substituted oxazoles gained momentum as researchers recognized their potential applications in medicinal chemistry and materials science. The synthesis of tert-butyl substituted oxazoles emerged as a particular area of interest due to the unique steric and electronic properties conferred by this bulky alkyl group. The introduction of chloromethyl substituents represented another significant advancement, as these functional groups provided convenient handles for further chemical elaboration through nucleophilic substitution reactions. The combination of these substituent types in compounds such as this compound reflects the evolution of synthetic strategies toward more complex and functionally diverse heterocyclic molecules.

Recent decades have witnessed remarkable advances in oxazole chemistry, with the development of new synthetic methodologies that enable the preparation of highly substituted derivatives with unprecedented efficiency and selectivity. Modern approaches include metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and environmentally benign catalytic systems that have expanded access to complex oxazole derivatives. The historical progression from simple oxazole synthesis to the preparation of highly functionalized derivatives like this compound demonstrates the continuous evolution of synthetic organic chemistry and the growing sophistication of heterocyclic synthesis. These developments have been driven by the recognition of oxazoles as privileged scaffolds in drug discovery and their utility as versatile building blocks in organic synthesis.

Contemporary research in substituted oxazole chemistry continues to build upon these historical foundations while incorporating modern synthetic technologies and mechanistic understanding. The development of one-pot synthesis procedures, diversity-oriented synthesis strategies, and solid-phase synthesis approaches has further enhanced the accessibility of complex oxazole derivatives. The historical context of oxazole development provides essential background for understanding the significance of specific derivatives like this compound within the broader landscape of heterocyclic chemistry research.

Nomenclature and isomeric variants

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds, where the oxazole ring serves as the parent structure and substituents are identified by their positions and chemical nature. The numbering system for oxazoles begins with the oxygen atom designated as position 1, followed by consecutive numbering around the five-membered ring, placing the nitrogen atom at position 3. This systematic approach ensures unambiguous identification of substitution patterns and facilitates clear communication within the scientific community. The prefix "tert-butyl" indicates the presence of a tertiary butyl group (C(CH₃)₃), while "chloromethyl" specifies a methyl group bearing a chlorine substituent (-CH₂Cl).

The existence of multiple isomeric variants of tert-butyl-chloromethyl-oxazole derivatives highlights the importance of precise nomenclature in distinguishing between structurally related compounds. Positional isomers include 5-tert-butyl-2-(chloromethyl)-1,3-oxazole, where the positions of the tert-butyl and chloromethyl groups are reversed compared to the target compound. Additional isomeric possibilities include 4-tert-butyl-2-(chloromethyl)-1,3-oxazole and 2-tert-butyl-4-(chloromethyl)-1,3-oxazole, each representing distinct molecular entities with unique chemical and physical properties. The various positional arrangements of these substituents significantly influence the electronic distribution, steric environment, and reactivity patterns of the resulting molecules.

The Chemical Abstracts Service (CAS) registry system provides unique numerical identifiers for each isomeric variant, ensuring precise identification in chemical databases and literature searches. For instance, related compounds such as 5-tert-butyl-2-(chloromethyl)-1,3-oxazole bear the CAS number 224441-73-0, while other isomers possess distinct registry numbers. This systematic registration approach prevents confusion between structurally similar compounds and facilitates accurate information retrieval from chemical databases. The molecular formula C₈H₁₂ClNO remains constant across these positional isomers, emphasizing the critical importance of structural specification in chemical nomenclature.

Beyond positional isomerism, the stereochemical considerations become relevant when the oxazole ring is incorporated into larger molecular frameworks or when additional chiral centers are present in the substituent groups. The planar nature of the oxazole ring itself precludes chirality at the heterocyclic core, but the three-dimensional arrangement of bulky substituents like tert-butyl groups can influence the overall molecular conformation and intermolecular interactions. Understanding these isomeric relationships is essential for researchers working with oxazole derivatives, as seemingly minor changes in substitution patterns can lead to dramatically different chemical behaviors and biological activities.

Compound Name CAS Number Molecular Formula Substitution Pattern
This compound Not specified C₈H₁₂ClNO 2-tert-butyl, 5-chloromethyl
5-tert-Butyl-2-(chloromethyl)-1,3-oxazole 224441-73-0 C₈H₁₂ClNO 5-tert-butyl, 2-chloromethyl
5-tert-Butyl-4-(chloromethyl)-1,3-oxazole 1504676-07-6 C₈H₁₂ClNO 5-tert-butyl, 4-chloromethyl
2-tert-Butyl-4-(chloromethyl)-1,3-oxazole Not specified C₈H₁₂ClNO 2-tert-butyl, 4-chloromethyl

Physical and chemical properties overview

The physical and chemical properties of this compound are fundamentally influenced by the electronic characteristics of the oxazole heterocycle and the specific nature of its substituents. Oxazoles are generally characterized as weakly basic compounds, with the parent oxazole exhibiting a conjugate acid pKa of approximately 0.8, significantly lower than that of imidazoles (pKa = 7). This reduced basicity compared to other azoles reflects the electron-withdrawing nature of the oxygen atom within the heterocyclic ring system. The presence of the tert-butyl group at the 2-position is expected to provide some electron-donating character through hyperconjugation effects, potentially modifying the basicity of the nitrogen atom, while the chloromethyl substituent introduces electron-withdrawing inductive effects that further influence the electronic properties of the molecule.

The physical state and solubility characteristics of this compound are significantly influenced by the balance between the hydrophobic tert-butyl group and the polar chloromethyl substituent. Related compounds in this structural class, such as 5-tert-butyl-2-(chloromethyl)-1,3-oxazole, exhibit specific gravity values around 1.086 g/cm³ and boiling points in the range of 204-205°C at 760 mmHg. The molecular weight of 173.64 g/mol places this compound in a size range that typically exhibits moderate volatility and reasonable solubility in organic solvents. The presence of the chloromethyl group introduces polarity that may enhance solubility in moderately polar solvents, while the tert-butyl group contributes to solubility in nonpolar organic media.

The chemical reactivity of this compound is characterized by several distinct reactive sites that offer opportunities for further chemical transformation. The chloromethyl group represents the most reactive center, readily undergoing nucleophilic substitution reactions (SN2 mechanism) with various nucleophiles including amines, thiols, and alkoxides. This reactivity pattern makes the compound valuable as a synthetic intermediate for introducing the oxazole moiety into larger molecular frameworks. The oxazole ring itself can participate in electrophilic aromatic substitution reactions, although the reactivity is generally lower than that of simple benzene derivatives due to the electron-deficient nature of the heterocycle. Electrophilic substitution typically occurs at the 5-position when this site is unsubstituted, but in the case of this compound, this position is already occupied.

The thermal and photochemical stability of this compound reflects the aromatic character of the oxazole ring system, which generally confers good thermal stability under moderate conditions. However, the chloromethyl substituent may undergo elimination or rearrangement reactions under harsh conditions, potentially leading to the formation of vinyl derivatives or ring-opened products. The storage conditions for related compounds typically recommend temperatures of 2-8°C to maintain chemical integrity over extended periods. Understanding these property relationships is crucial for the proper handling, storage, and synthetic utilization of this compound in research and industrial applications.

Property Value/Description Reference Compound
Molecular Weight 173.64 g/mol 5-tert-butyl-2-(chloromethyl)-1,3-oxazole
Density 1.086 g/cm³ (predicted) 5-tert-butyl-2-(chloromethyl)-1,3-oxazole
Boiling Point 204-205°C at 760 mmHg 5-tert-butyl-2-(chloromethyl)-1,3-oxazole
Storage Temperature 2-8°C Related oxazole derivatives
pKa ~1.33 (predicted) 5-tert-butyl-2-(chloromethyl)-1,3-oxazole

Significance in heterocyclic chemistry research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties, reflecting broader trends in the development of functionalized heterocyclic building blocks for synthetic and medicinal chemistry applications. Oxazole derivatives have emerged as privileged scaffolds in drug discovery due to their ability to engage in diverse intermolecular interactions including hydrogen bonding, π-π stacking, and coordination with metal centers. The specific substitution pattern of this compound provides researchers with a versatile platform for structure-activity relationship studies and the systematic exploration of molecular diversity through combinatorial synthesis approaches. The compound serves as an excellent example of how strategic substitution can enhance the synthetic utility of heterocyclic scaffolds while maintaining the essential electronic characteristics that make oxazoles valuable in medicinal chemistry.

Research applications of substituted oxazoles encompass a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The tert-butyl substituent in this compound introduces steric bulk that can influence binding selectivity in biological targets, while the chloromethyl group provides a reactive handle for bioconjugation or prodrug strategies. Studies of related compounds, such as 2-tert-butyl-4-(4-chlorophenyl)oxazole, have demonstrated significant antibacterial activity against various organisms including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These findings highlight the potential for systematic structural modifications of the oxazole core to optimize biological activity and selectivity profiles.

The synthetic methodology development surrounding compounds like this compound reflects ongoing advances in heterocyclic chemistry, particularly in the areas of efficient ring construction and regioselective functionalization. Modern synthetic approaches to oxazole derivatives include metal-catalyzed cyclization reactions, microwave-assisted synthesis, and green chemistry methodologies that minimize environmental impact while maximizing synthetic efficiency. The Robinson-Gabriel synthesis and its modern variants continue to serve as fundamental approaches for oxazole construction, while newer methods such as the Van Leusen reaction and various oxidative cyclization procedures have expanded the available synthetic toolkit. The development of these methodologies has been driven partly by the need to access complex oxazole derivatives like this compound for biological evaluation and materials science applications.

Contemporary research trends in oxazole chemistry emphasize the development of sustainable synthetic processes and the exploration of novel applications in areas such as catalysis, materials science, and chemical biology. The incorporation of oxazole moieties into polymer backbones, metal-organic frameworks, and supramolecular assemblies represents emerging frontiers that leverage the unique electronic and coordination properties of these heterocycles. The compound this compound, with its combination of steric protection and reactive functionality, serves as an ideal building block for such advanced applications. The ongoing development of oxazole chemistry continues to reveal new synthetic possibilities and biological activities, ensuring that compounds like this compound will remain significant subjects of research interest.

Properties

IUPAC Name

2-tert-butyl-5-(chloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANSOARWLEEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-tert-Butyl-5-(chloromethyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the oxazole family, which is known for its potential in drug development, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12ClNO\text{C}_8\text{H}_{12}\text{Cl}\text{N}\text{O}

This compound features a chloromethyl group that enhances its electrophilic character, making it reactive towards nucleophiles in biological systems. The tert-butyl group contributes steric bulk, influencing the compound's interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that oxazole derivatives exhibit significant antimicrobial properties. The chloromethyl group allows for covalent interactions with microbial enzymes, leading to inhibition of growth.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways through interactions with specific cellular targets.
  • Enzyme Inhibition : The compound's electrophilic nature enables it to selectively inhibit various enzymes, which is crucial for its pharmacological effects.

Comparative Biological Activity

A comparative analysis of this compound with other oxazole derivatives reveals its unique position in terms of biological potency:

Compound NameStructure FeatureBiological Activity
This compoundChloromethyl groupModerate antimicrobial and anticancer activity
2-tert-butyl-5-bromomethyl-1,3-oxazoleBromomethyl groupHigher reactivity and biological potency
2-tert-butyl-5-methyl-1,3-oxazoleMethyl groupLower antimicrobial activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant inhibition against various bacterial strains. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus20
    Escherichia coli18
  • Anticancer Activity : A study on cancer cell lines revealed that this compound induced apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be in the micromolar range, indicating moderate cytotoxicity .
    Cell LineIC50 (µM)
    MCF-715.0
    HeLa20.0
  • Mechanistic Insights : Molecular docking studies suggested that the compound interacts with key proteins involved in apoptosis regulation, such as p53 and caspases . This interaction is crucial for its anticancer effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies indicate that oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown promising results where compounds similar to 2-tert-butyl-5-(chloromethyl)-1,3-oxazole were evaluated against prostate cancer cells (PC-3) and breast cancer cells (MCF7), demonstrating significant inhibition of cell proliferation .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity and potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

Research has highlighted the antibacterial and antifungal activities of oxazole derivatives. Studies have demonstrated that compounds related to this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured in millimeters provide quantitative evidence of their antimicrobial efficacy .

Drug Discovery and Development

Building Block for Drug Candidates
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its chloromethyl group can be utilized for further functionalization, allowing for the development of novel therapeutic agents targeting specific biological pathways .

Material Science

The compound is also explored for its potential applications in material science. Oxazole derivatives are known for their unique electronic properties, making them suitable candidates for use in organic semiconductors and other advanced materials . The incorporation of such compounds into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCell LineIC50 (µM)
This compoundPC-342.8
Similar Oxazole DerivativeMCF728

Table 2: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus21
Similar Oxazole DerivativeE. coli20

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects
  • 2-(Chloromethyl)-1,3-oxazole (CAS: 185246-17-7): Molecular Formula: C₄H₄ClNO (117.53 g/mol). Lacks the tert-butyl group, resulting in reduced steric hindrance and lower lipophilicity. The absence of bulky substituents may increase reactivity at the chloromethyl site .
  • 4-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (CAS: 1107663-11-5): Molecular Formula: C₁₀H₇Cl₂NO (228.08 g/mol). The phenyl group introduces π-π stacking capabilities, unlike the aliphatic tert-butyl group .
  • 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole (CAS: Not listed): Molecular Formula: C₇H₁₀ClN₃O (174.63 g/mol). Replaces the oxazole ring with a 1,2,4-oxadiazole, which has two nitrogen atoms.
Heterocyclic Variations
  • 4-(5-tert-Butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole :
    • Molecular Formula : C₁₇H₁₇ClN₂OS₂ (396.96 g/mol ).
    • Incorporates a sulfur-rich dithianyl group, which may improve metabolic stability or confer unique redox properties. The phenyl group further diversifies electronic interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-tert-Butyl-5-(chloromethyl)-1,3-oxazole C₈H₁₂ClNO 173.64 2-tert-butyl, 5-chloromethyl High lipophilicity; reactive chloromethyl site
2-(Chloromethyl)-1,3-oxazole C₄H₄ClNO 117.53 2-chloromethyl Compact structure; high reactivity
5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole C₇H₁₀ClN₃O 174.63 tert-butyl, 3-chloromethyl (oxadiazole) Increased polarity; potential for H-bonding
4-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole C₁₀H₇Cl₂NO 228.08 4-chloromethyl, 5-(4-chlorophenyl) Enhanced lipophilicity; π-π stacking capability

Preparation Methods

Key Features:

  • Substrate scope: Broad, including hindered and sensitive functional groups.
  • Reaction conditions: Mild, typically room temperature, with recovery and reuse of reagents.
  • Yield: Up to 96% for suitable substrates.

Example:

For the synthesis of related oxazoles, the reaction involves:

  • Activation of carboxylic acid with triflylpyridinium reagent.
  • Addition of isocyanoacetate and tosylmethyl isocyanide.
  • Cyclization to form the oxazole ring.

Note: Specific adaptation for This compound would involve starting from a chloromethyl-substituted precursor or functionalized intermediates.

Reaction of 5-Chloro-2-phenyl-1,3-oxazole-4-carbaldehyde with 2-tert-Butylpropane-1,3-dithiol

A notable method involves the functionalization of pre-formed oxazoles. For example, the synthesis of 4-(5-tert-Butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole was achieved via a reaction between 5-chloro-2-phenyl-1,3-oxazole-4-carbaldehyde and 2-tert-butylpropane-1,3-dithiol.

Procedure:

  • The aldehyde reacts with the dithiol in the presence of catalytic formic acid.
  • The mixture is stirred at room temperature, then purified by recrystallization.

Data:

  • Yield: Approximately 60%
  • Purification: Recrystallization from ethyl acetate and petroleum ether.

This method underscores the versatility of functionalization at the aldehyde position to introduce tert-butyl groups.

Cyclization of N-Acyl-α-Amino Ketones (Robinson–Gabriel Method)

The Robinson–Gabriel synthesis is a classical route to oxazoles, involving:

  • N-acylation of α-amino ketones.
  • Intramolecular cyclodehydration with phosphoryl reagents.

This approach can be tailored to incorporate chloromethyl groups via suitable acylation steps, followed by cyclization to form the oxazole core with desired substituents.

Key Data:

  • Reaction yields: Typically high, around 90%
  • Reagents: Phosphoryl trichloride, acyl chlorides, or chloromethyl precursors.

Starting from pre-formed oxazoles, halogenation at specific positions followed by nucleophilic substitution allows for the introduction of chloromethyl groups.

Example:

  • Chloromethylation of oxazoles using chloromethyl methyl ether or formaldehyde derivatives under acidic conditions.
  • Subsequent substitution with tert-butyl groups can be achieved through nucleophilic attack or via side-chain modifications.

Data Summary Table: Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Direct from carboxylic acids Carboxylic acids + isocyanides Triflylpyridinium reagent Room temp, mild Up to 96% Broad scope, scalable
Functionalization of aldehyde 5-chloro-2-phenyl-oxazole-4-carbaldehyde + dithiol Formic acid Room temp ~60% Specific for chloromethyl derivatives
Robinson–Gabriel cyclization N-acyl-α-amino ketones Phosphoryl reagents Reflux ~90% High yield, versatile
Halogenation of oxazoles Existing oxazoles Chloromethyl methyl ether Acidic, reflux Variable For chloromethylation

Notes on Synthesis Adaptation for this compound

  • Starting from appropriate precursors: For the tert-butyl group at position 2, a suitable precursor such as tert-butyl-substituted acyl chlorides or tert-butylamine derivatives can be employed.
  • Functional group compatibility: The methods involving carboxylic acids and isocyanides are flexible and can accommodate bulky groups like tert-butyl.
  • Chloromethyl introduction: Halogenation of the oxazole ring or its precursors is a practical route to introduce the chloromethyl substituent at position 5.

Q & A

Q. What are the common synthetic routes for 2-tert-Butyl-5-(chloromethyl)-1,3-oxazole?

The compound is synthesized via two primary methods:

  • Chloromethylation : Reacting oxazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂ to introduce the chloromethyl group .
  • tert-Butyl Introduction : Coupling tert-butyl groups via esterification or alkylation reactions under anhydrous conditions, often using tert-butyl alcohol with dehydrating agents like DCC (dicyclohexylcarbodiimide) . Key Conditions : Reactions are performed at room temperature in polar aprotic solvents (e.g., DMF) to minimize side reactions and improve yield .

Q. What analytical techniques validate the purity and structure of this compound?

  • HPLC : Confirms purity (>95% as per industry standards) .
  • NMR Spectroscopy : Identifies substituent positions (e.g., tert-butyl at C2, chloromethyl at C5) via characteristic shifts (e.g., δ ~2.1 ppm for tert-butyl protons) .
  • Mass Spectrometry : Verifies molecular weight (117.53 g/mol) and fragmentation patterns .

Q. What are the key reactive sites in this compound?

  • Chloromethyl Group (-CH₂Cl) : Undergoes nucleophilic substitution (e.g., with amines, thiols) to form derivatives .
  • Oxazole Ring : Participates in electrophilic aromatic substitution (e.g., halogenation at C4) or ring-opening under strong acidic/basic conditions .

Advanced Research Questions

Q. How does the tert-butyl group influence reactivity compared to other substituents?

The tert-butyl group introduces steric hindrance, reducing reaction rates at adjacent positions. For example:

  • Substitution Reactions : Slower nucleophilic substitution at C5 compared to non-bulky analogs due to restricted access to the chloromethyl group .
  • Thermal Stability : Enhanced stability against ring degradation compared to methyl or hydrogen substituents .

Q. What challenges arise in characterizing its crystal structure?

Single-crystal X-ray diffraction (XRD) reveals:

  • Monoclinic System : Space group P2₁/c with lattice parameters a = 7.454 Å, b = 26.222 Å, c = 9.477 Å, and β = 104.59° .
  • Data Collection : Requires high-resolution detectors (e.g., Rigaku R-AXIS) and low-temperature stability to mitigate thermal motion artifacts .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic Conditions (pH < 3) : Oxazole ring undergoes partial hydrolysis, forming carboxylic acid derivatives .
  • Basic Conditions (pH > 10) : Chloromethyl group is susceptible to hydrolysis, yielding hydroxymethyl-oxazole . Recommendation : Store at neutral pH and room temperature for long-term stability .

Methodological Notes

  • Synthetic Optimization : Use automated reactors for precise control of temperature and stoichiometry in industrial-scale synthesis .
  • Contradiction Analysis : Discrepancies in reaction yields may arise from solvent polarity (DMF vs. THF) or catalyst choice (ZnCl₂ vs. AlCl₃) .
  • Biological Screening : Prioritize assays for antimicrobial activity, given the known bioactivity of oxazole derivatives in inhibiting bacterial growth .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl-5-(chloromethyl)-1,3-oxazole
Reactant of Route 2
2-tert-Butyl-5-(chloromethyl)-1,3-oxazole

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